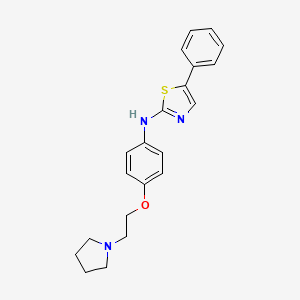
Meglutol
Overview
Description
Mechanism of Action
Target of Action
Meglutol primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, acting as the rate-limiting step in the process .
Mode of Action
This compound acts by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) . It also inhibits the activity of HMG-CoA reductase, thereby reducing the production of cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the activity of HMG-CoA reductase, this compound reduces the conversion of HMG-CoA to mevalonate, a key step in the production of cholesterol .
Result of Action
As a result of its action, this compound lowers cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids . This can help manage conditions related to high cholesterol and lipid levels.
Action Environment
It is known that various factors such as temperature, rainfall, humidity, solar radiation, and soil nutrients can influence the content of secondary metabolites in medicinal plants . These factors could potentially affect the production and efficacy of this compound, but more research is needed in this area.
Biochemical Analysis
Biochemical Properties
Meglutol interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) and inhibits the activity of hydroxymethylglutaryl coenzyme A reductases, which is the rate-limiting enzyme in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol synthesis. This compound interacts with various enzymes and proteins, including HMG-CoA reductase, which is crucial for its hypolipidemic effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HMG-CoA reductase, this compound reduces the synthesis of cholesterol, which can impact cell membrane composition and function . This reduction in cholesterol synthesis can also affect the expression of genes involved in lipid metabolism and transport . Additionally, this compound’s effects on cellular metabolism include alterations in the levels of triglycerides and phospholipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting HMG-CoA reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a key precursor in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. This inhibition also leads to a decrease in the levels of other lipids, such as triglycerides and phospholipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained reductions in cholesterol levels and alterations in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces cholesterol and triglyceride levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and alterations in liver enzyme levels . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism . It interacts with enzymes such as HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound affects the metabolic flux of cholesterol and other lipids, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound can influence its efficacy and the extent of its hypolipidemic effects .
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function . It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HMG-CoA reductase . Post-translational modifications and targeting signals help direct this compound to these locations, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meglutol can be synthesized through the oxidation of 3-hydroxy-3-methylglutaric acid lactone. The reaction involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Scientific Research Applications
Meglutol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Meglutol is unique in its specific inhibition of hydroxymethylglutaryl coenzyme A reductase, distinguishing it from other lipid-lowering agents. Similar compounds include:
Mevalonic acid: Another compound involved in the cholesterol biosynthesis pathway.
Fibrates: Lipid-lowering agents that primarily target triglycerides rather than cholesterol.
This compound’s distinct mechanism of action and natural occurrence in certain plants make it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-3-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAOTPXWNWTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198304 | |
| Record name | Meglutol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxymethylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-49-1 | |
| Record name | 3-Hydroxy-3-methylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meglutol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meglutol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEGLUTOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 503-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meglutol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meglutol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGLUTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA99KCD53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxymethylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 °C | |
| Record name | 3-Hydroxymethylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of meglutol in plants?
A1: this compound, also known as 3-hydroxy-3-methylglutaric acid, has been identified as a constituent in various plants. Notably, it's found in Anthyllis vulneraria L., commonly known as kidney vetch. [] In this plant, this compound plays a role in acylating flavonoids, contributing to the complex phytochemical profile of the plant. []
Q2: How does this compound relate to cholesterol biosynthesis?
A2: this compound is a structural analog of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a key intermediate in the mevalonate pathway responsible for cholesterol biosynthesis. [] Researchers have synthesized phosphonic analogs of this compound, exploring their potential as cholesterol-lowering agents by potentially inhibiting enzymes in this pathway. []
Q3: Has this compound been investigated for potential antitumor activity?
A3: Yes, research suggests that ethanolic extracts of Viscum album L. (European mistletoe), which contain this compound, exhibit antitumor activity. [] Specifically, in vitro studies using MDA-MB-231 cancer cells revealed that summer-harvested extracts containing this compound significantly reduced tumor viability, possibly by interfering with the glycolytic pathway of cancer cells. []
Q4: What analytical techniques are used to identify and quantify this compound in plant extracts?
A4: Several advanced analytical methods are employed to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is utilized to analyze this compound after hydrolysis and derivatization steps. [] Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MSn) are employed for more detailed structural characterization, particularly when investigating this compound-containing compounds like saponins. []
Q5: Are there any known structural similarities between the human insulin-receptor gene promoter and this compound?
A5: While this compound itself does not directly interact with the human insulin-receptor gene, the promoter region of this gene shares structural features with the promoter of the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) gene. [] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which utilizes HMG-CoA, a compound structurally similar to this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)






![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)
